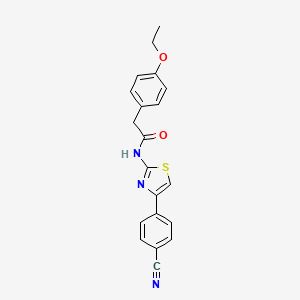
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, also known as CTET, is a thiazole-based compound that has shown promising results in scientific research applications.
作用機序
The exact mechanism of action for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is not fully understood, but it is thought to act on multiple pathways involved in disease progression. N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and topoisomerase II, which play a role in inflammation and cancer cell growth. Additionally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism and has been linked to neuroprotection.
Biochemical and Physiological Effects
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can help protect cells from oxidative stress. Additionally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation. In animal models, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of using N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has shown promising results in a variety of disease models, making it a versatile compound for scientific research. However, one limitation of using N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is its limited bioavailability, which may affect its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide and its potential side effects.
将来の方向性
There are several future directions for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide research. One area of interest is its potential use in combination with other compounds to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide in vivo. Finally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide may have potential applications in other disease areas, such as metabolic disorders and cardiovascular disease, which warrant further investigation.
Conclusion
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a thiazole-based compound that has shown promising results in scientific research applications. Its synthesis method has been optimized to improve yield and purity, making it a viable option for lab experiments. N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential use in treating cancer, inflammation, and neurological disorders, and has demonstrated a variety of biochemical and physiological effects. While there are limitations to using N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide in research, its potential applications and future directions warrant further investigation.
合成法
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-cyanobenzaldehyde and thiosemicarbazide to form 4-(4-cyanophenyl)thiazol-2-amine. This intermediate is then reacted with 4-ethoxyphenylacetyl chloride to produce N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide. The synthesis method for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been optimized to improve yield and purity, making it a viable option for scientific research.
科学的研究の応用
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In vitro studies have shown that N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In animal models, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has demonstrated neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-25-17-9-5-14(6-10-17)11-19(24)23-20-22-18(13-26-20)16-7-3-15(12-21)4-8-16/h3-10,13H,2,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHPWQPWEAPVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-Indazol-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973265.png)
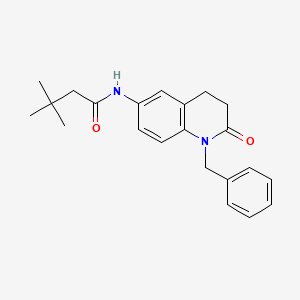
![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)
![2-Chloro-N-[[3-[(3-fluorophenyl)methylsulfamoyl]phenyl]methyl]propanamide](/img/structure/B2973269.png)
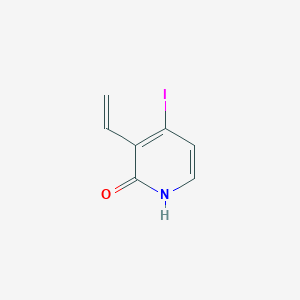

![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973277.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2973278.png)
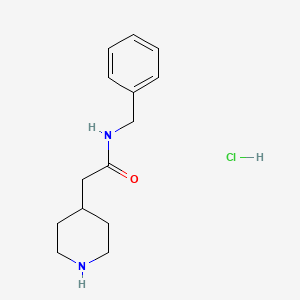
![2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2973280.png)

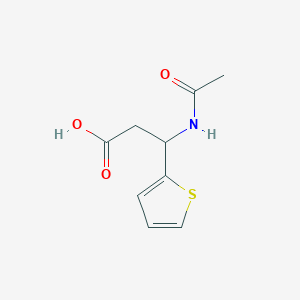
![Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2973286.png)